molecular formula C14H17NO B8800788 N-(3-Methoxypropyl)naphthalen-1-amine CAS No. 20034-29-1

N-(3-Methoxypropyl)naphthalen-1-amine

Cat. No.: B8800788
CAS No.: 20034-29-1
M. Wt: 215.29 g/mol
InChI Key: VACJVUOWDORTJD-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)naphthalen-1-amine is an organic compound with the CAS Registry Number 20034-29-1 . This secondary amine features a naphthalene group linked to a 3-methoxypropyl chain, giving it a molecular formula of C 14 H 17 NO and a molecular weight of 215.29 g/mol . This chemical is valued in research for its applications in analytical chemistry. It can be efficiently separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for fast UPLC applications using smaller 3µm particle columns, as well as for the isolation of impurities in preparative separation . Furthermore, the analytical protocols are suitable for use in pharmacokinetics studies . The compound is characterized by a LogP value of 2.44 , which is a key parameter in understanding its lipophilicity and absorption characteristics in pharmacological research. The hydrochloride salt of this compound (CAS 3026670-32-3) is also available for researchers requiring this specific form . Please be advised: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20034-29-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(3-methoxypropyl)naphthalen-1-amine

InChI

InChI=1S/C14H17NO/c1-16-11-5-10-15-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9,15H,5,10-11H2,1H3

InChI Key

VACJVUOWDORTJD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 3 Methoxypropyl Naphthalen 1 Amine

Direct Alkylation Approaches

Direct N-alkylation represents a classical and straightforward approach for the formation of carbon-nitrogen bonds. This method typically involves the reaction of an amine with an alkylating agent, such as an alkyl halide.

Nucleophilic Substitution Reactions with Halides

The most common direct alkylation strategy for synthesizing N-(3-Methoxypropyl)naphthalen-1-amine involves the nucleophilic substitution reaction between naphthalen-1-amine and a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane). In this SN2 reaction, the nitrogen atom of the primary aromatic amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, N,N-bis(3-methoxypropyl)naphthalen-1-amine. This can result in a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired secondary amine. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagents

To favor mono-alkylation and maximize the yield of this compound, careful optimization of reaction conditions is crucial. Key parameters include the choice of base, solvent, temperature, and stoichiometry of reactants.

Base: A non-nucleophilic base is typically added to neutralize the hydrohalic acid (HX) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (B128534) (Et₃N) or Hünig's base (DIPEA). researchgate.net

Solvent: The choice of solvent influences reaction rates and solubility. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions.

Stoichiometry: Using a molar excess of naphthalen-1-amine relative to the 3-methoxypropyl halide can statistically favor the mono-alkylation product by increasing the probability that the halide will react with the more abundant primary amine rather than the secondary amine product.

Temperature: Moderate temperatures are generally preferred. While higher temperatures can increase the reaction rate, they can also promote the undesired overalkylation side reaction.

EntryAlkylating AgentBaseSolventTemperature (°C)Notes
11-Bromo-3-methoxypropaneK₂CO₃Acetonitrile80Standard conditions, potential for overalkylation.
21-Chloro-3-methoxypropaneNa₂CO₃DMF100Higher temperature needed for less reactive chloride.
31-Bromo-3-methoxypropaneDIPEAAcetonitrile60Use of Hünig's base can minimize side reactions. researchgate.net
41-Bromo-3-methoxypropaneK₂CO₃Acetonitrile80Excess (2-3 eq.) of naphthalen-1-amine used to favor mono-alkylation.

Catalytic Strategies in Alkylation

To improve efficiency and selectivity, catalytic methods can be employed. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), can facilitate the reaction between the organic-soluble amine and an inorganic base, particularly in biphasic systems. Industrially, N-alkylation is also achieved using alcohols as alkylating agents over heterogeneous catalysts, which renders the hydroxyl group a good leaving group, though this is less common for laboratory-scale synthesis. wikipedia.org

Alternative Synthetic Pathways

To overcome the selectivity issues associated with direct alkylation, alternative synthetic routes are often preferred.

Reductive Amination Protocols

Reductive amination is a highly effective and controllable method for preparing secondary amines, as it inherently avoids the problem of overalkylation. masterorganicchemistry.com This two-step, one-pot process involves:

Imine Formation: Naphthalen-1-amine is first condensed with 3-methoxypropanal. This reaction forms a Schiff base, or imine, intermediate (N-(3-methoxypropylidene)naphthalen-1-amine) with the concomitant loss of a water molecule.

Reduction: The C=N double bond of the in-situ generated imine is then selectively reduced to a C-N single bond to yield the final secondary amine.

A key advantage of this method is the choice of reducing agents that are selective for the imine over the starting aldehyde. masterorganicchemistry.comyoutube.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose because they are less reactive towards carbonyl groups under neutral or acidic conditions. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed in a solvent like methanol, ethanol, or dichloromethane.

EntryCarbonyl SourceReducing AgentSolventConditionsNotes
13-MethoxypropanalNaBH(OAc)₃Dichloromethane (DCM)Room Temp, 24hHighly effective and common lab-scale method. masterorganicchemistry.com
23-MethoxypropanalNaBH₃CNMethanol (MeOH)Room Temp, pH 6-7Classic Borch reduction conditions.
33-MethoxypropanalH₂/Pd-CEthanol (EtOH)50 psi H₂, Room TempCatalytic hydrogenation offers a clean reduction method. youtube.com

Multicomponent Reaction Contributions (e.g., Petasis-type reactions for related amines)nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.gov The Petasis reaction, also known as the borono-Mannich reaction, is a prominent MCR for synthesizing highly substituted amines. organic-chemistry.orgwikipedia.org

The reaction involves a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid. wikipedia.org While a direct synthesis of this compound via the Petasis reaction is not straightforward due to the nature of the required alkyl group, the methodology is highly relevant for creating a diverse library of structurally related N-substituted naphthalen-1-amines.

For example, naphthalen-1-amine could serve as the amine component, reacting with an aldehyde (e.g., paraformaldehyde) and a vinyl- or aryl-boronic acid. This would generate a tertiary or secondary amine bearing a vinyl or aryl group from the boronic acid, demonstrating the reaction's utility in rapidly building molecular complexity. nih.govwikipedia.org The Petasis reaction's broad substrate scope and tolerance for various functional groups make it a valuable strategy in combinatorial chemistry and drug discovery for exploring the chemical space around the naphthalen-1-amine scaffold. nih.govnih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is paramount in minimizing the environmental footprint of its production. Key areas of focus include the use of greener solvents and maximizing the incorporation of reactant atoms into the final product.

Solvent Selection and Minimization

For the potential synthesis of this compound via N-alkylation of 1-naphthylamine (B1663977) with a 3-methoxypropyl halide, or through reductive amination, a variety of greener solvents can be considered. A solvent selection guide for aldehyde-based direct reductive amination processes suggests that esters like ethyl acetate, and ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), can be effective and more environmentally friendly replacements for chlorinated solvents like dichloroethane (DCE). rsc.orgrsc.org Water is also a highly desirable green solvent due to its non-toxicity and availability, and its use in N-alkylation reactions is an area of active research. mdpi.com Solvent-free, or "grindstone chemistry," approaches, where reactions are carried out by grinding solids together, represent an even greener alternative by completely eliminating the need for a solvent. ijcmas.com

Table 1: Potential Green Solvents for the Synthesis of this compound

Solvent ClassSpecific ExamplesRationale for Use
EstersEthyl acetateBiodegradable, relatively low toxicity
Ethers2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Higher boiling points, lower peroxide formation potential than THF
AlcoholsIsopropanol, EthanolReadily available, lower toxicity than methanol
Water-Non-toxic, non-flammable, abundant
No SolventGrindstone ChemistryEliminates solvent waste

Minimizing solvent use is another key aspect of green synthesis. This can be achieved by employing higher concentration reaction conditions or by adopting solvent-free reaction protocols where feasible.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste.

Two plausible synthetic routes to this compound are N-alkylation and reductive amination.

Route 1: N-Alkylation of 1-Naphthylamine

This route would likely involve the reaction of 1-naphthylamine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) in the presence of a base.

Reaction: C₁₀H₉N + C₄H₉BrO + Base → C₁₄H₁₇NO + Base·HBr

Atom Economy Calculation:

MW of this compound (C₁₄H₁₇NO) = 215.29 g/mol

MW of 1-Naphthylamine (C₁₀H₉N) = 143.19 g/mol

MW of 1-Bromo-3-methoxypropane (C₄H₉BrO) = 153.02 g/mol

% Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] x 100

% Atom Economy = [215.29 / (143.19 + 153.02)] x 100 ≈ 72.7%

This calculation does not include the base, which is a reagent. The formation of a salt byproduct (Base·HBr) reduces the atom economy.

Route 2: Reductive Amination

This approach could involve the reaction of 1-naphthaldehyde (B104281) with 3-methoxypropylamine (B165612) in the presence of a reducing agent.

Reaction: C₁₁H₈O + C₄H₁₁NO + Reducing Agent → C₁₄H₁₇NO + Reduced Byproducts

A more atom-economical variation would be the direct reductive amination of a naphthalene (B1677914) precursor with 3-methoxypropylamine and hydrogen gas over a catalyst. This "borrowing hydrogen" strategy produces only water as a byproduct. nih.gov

Idealized Reaction: C₁₀H₇CH₂OH + H₂N(CH₂)₃OCH₃ → C₁₄H₁₇NO + 2H₂O

Atom Economy Calculation (Borrowing Hydrogen):

MW of this compound (C₁₄H₁₇NO) = 215.29 g/mol

MW of 1-Naphthylmethanol (C₁₁H₁₀O) = 158.19 g/mol

MW of 3-Methoxypropylamine (C₄H₁₁NO) = 89.14 g/mol

% Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] x 100

% Atom Economy = [215.29 / (158.19 + 89.14)] x 100 ≈ 87.1%

The reductive amination, particularly via a borrowing hydrogen methodology, demonstrates a significantly higher theoretical atom economy compared to the N-alkylation route, making it a greener synthetic strategy.

Scale-Up Considerations and Process Chemistry Investigations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed through careful process chemistry investigations.

For N-alkylation reactions, the scale-up can be complicated by issues of heat and mass transfer, especially in traditional batch reactors. rsc.org The use of phase-transfer catalysis in a continuous flow process has been shown to circumvent these limitations, leading to a safer process and a higher quality product. rsc.org Continuous flow reactors offer advantages such as improved heat exchange, better control over reaction parameters, and the potential for integrated separation, which can streamline the manufacturing process. rsc.org

Key considerations for the scale-up of either the N-alkylation or reductive amination synthesis of this compound include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates and heat evolution is crucial for safe and efficient reactor design and operation.

Catalyst Selection and Deactivation: For catalytic routes like reductive amination, the choice of catalyst, its loading, and its stability over time are critical economic and process considerations. nih.gov

Work-up and Purification: The development of a robust and scalable purification protocol is essential to achieve the desired product purity. This may involve extraction, distillation, or crystallization, each with its own set of challenges on a large scale.

Process Safety: A comprehensive hazard evaluation of all reactants, intermediates, products, and reaction conditions is necessary to ensure safe operation at an industrial scale. For instance, N-alkylation agents can be hazardous, and their handling requires specific safety protocols. acsgcipr.org

Table 2: Key Process Parameters for Scale-Up Investigation

ParameterN-Alkylation RouteReductive Amination Route
Reactants 1-Naphthylamine, 3-Methoxypropyl halide, BaseNaphthalene precursor (e.g., 1-naphthaldehyde or 1-naphthylmethanol), 3-Methoxypropylamine, Reducing Agent/Catalyst
Temperature To be optimized for reaction rate and selectivityDependent on the reducing agent/catalyst
Pressure Typically atmospheric, but may varyMay require elevated pressure for hydrogenation
Catalyst Phase-transfer catalyst (optional)Metal-based catalyst (e.g., Ru, Co) nih.govmdpi.com
Solvent Green alternatives to chlorinated solventsGreen alternatives to chlorinated solvents
Work-up Aqueous wash to remove salt byproduct, extraction, and purificationCatalyst filtration, extraction, and purification

Ultimately, a successful scale-up of the synthesis of this compound will depend on a multidisciplinary approach that integrates synthetic chemistry, chemical engineering, and green chemistry principles to develop a safe, efficient, and environmentally responsible manufacturing process.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of N-(3-Methoxypropyl)naphthalen-1-amine, distinct signals are expected for the protons of the naphthalen-1-amine and the N-(3-methoxypropyl) moieties. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these seven protons would provide information about their relative positions on the naphthalene ring.

The protons of the 3-methoxypropyl group would appear in the upfield region. The methylene protons adjacent to the amine nitrogen (N-CH₂) are expected to be deshielded and would likely resonate in the range of 3.0-3.5 ppm. The central methylene protons (-CH₂-) would likely appear around 1.8-2.2 ppm, and the methylene protons adjacent to the oxygen atom (O-CH₂) would be further downfield, typically in the 3.4-3.8 ppm range. The methoxy group protons (-OCH₃) would present as a sharp singlet, characteristically around 3.3-3.6 ppm. The proton on the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration libretexts.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (Naphthalene) 7.0 - 8.5 Multiplets
N-H Variable (broad) Singlet
O-CH₃ ~3.3 - 3.6 Singlet
O-CH₂- ~3.4 - 3.8 Triplet
N-CH₂- ~3.0 - 3.5 Triplet

Note: The data in this table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the ten carbon atoms of the naphthalene ring would produce signals in the aromatic region, typically between 110 and 150 ppm. The carbon atom bonded to the nitrogen (C-N) would be significantly deshielded.

The carbons of the 3-methoxypropyl chain would appear in the aliphatic region. The carbon of the methoxy group (-OCH₃) is expected around 55-60 ppm. The methylene carbon adjacent to the oxygen (O-CH₂) would be in the range of 65-75 ppm, while the methylene carbon attached to the nitrogen (N-CH₂) would appear around 40-50 ppm. The central methylene carbon (-CH₂-) would be the most shielded of the propyl chain, with a predicted chemical shift in the 25-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic-C (Naphthalene) 110 - 150
O-CH₃ 55 - 60
O-CH₂- 65 - 75
N-CH₂- 40 - 50

Note: The data in this table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the 3-methoxypropyl chain, cross-peaks would be expected between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the O-CH₂ protons, confirming the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each of the protonated carbons in the molecule by linking the proton shifts to their corresponding carbon shifts.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C-N, C-O, and aromatic C=C bonds.

N-H Stretch: A secondary amine typically shows a single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ orgchemboulder.com.

C-H Stretch: Aromatic C-H stretching vibrations of the naphthalene ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxypropyl group would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations within the naphthalene ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1360 cm⁻¹ range orgchemboulder.com.

C-O Stretch: The C-O stretching of the ether linkage would likely produce a strong band in the 1070-1150 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch (Aromatic) 1250 - 1360 Medium-Strong

Note: The data in this table is predictive and based on general vibrational frequencies for similar functional groups. Actual experimental values may vary.

Raman Spectroscopy Investigations

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the naphthalene ring system would likely produce a very strong band. Aliphatic C-H stretching and bending modes would also be visible. The C-O and C-N stretching vibrations would also be present, although potentially weaker than in the FTIR spectrum. For related naphthalene compounds, characteristic Raman peaks are observed for the ring stretching modes, for instance, in the 1560-1570 cm⁻¹ region researchgate.net.

Table 4: Predicted Raman Shifts for this compound

Functional Group Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Strong
Aliphatic C-H Stretch < 3000 Strong
Aromatic Ring Stretch ~1560 - 1570 Very Strong
C-N Stretch 1250 - 1360 Weak-Medium

Note: The data in this table is predictive and based on general Raman shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive evidence of its elemental composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. springernature.comnih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₄H₁₇NO, HRMS would confirm this composition by providing an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This high level of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. nih.gov

Parameter Value for this compound (C₁₄H₁₇NO)
Nominal Mass215 amu
Monoisotopic Mass215.131014 u
Theoretical m/z [M+H]⁺216.13829 g/mol
Elemental CompositionC: 78.10%, H: 7.96%, N: 6.51%, O: 7.43%

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to determine the purity of a sample and to identify its components. glsciences.comresearchgate.net In the analysis of this compound, the gas chromatograph would first separate the compound from any impurities. labrulez.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, the fragmentation is predictable based on the functional groups present. libretexts.orglibretexts.org Key fragmentation pathways for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, m/z = 215.

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen on the propyl chain. This would result in the loss of an ethyl group, leading to a stable, resonance-stabilized ion. The largest group attached to the α-carbon is preferentially lost.

Other Fragments: Cleavage at other points on the methoxypropyl side chain and fragmentation of the naphthalene ring itself would produce other characteristic ions. nist.gov

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[C₁₄H₁₇NO]⁺Molecular Ion215
[C₁₂H₁₂N]⁺Loss of CH₂OCH₃ via cleavage170
[C₁₁H₁₀N]⁺Result of α-cleavage, loss of C₃H₇O156
[C₁₀H₇NH₂]⁺Naphthylamine cation143
[C₁₀H₇]⁺Naphthyl cation127
[C₄H₁₀NO]⁺Methoxypropylamine fragment88

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure of a molecule, particularly the transitions involving π-electrons in conjugated systems. beilstein-journals.org The naphthalene ring in this compound is the primary chromophore and fluorophore responsible for its electronic spectral properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the absorption spectrum is dominated by the π → π* transitions of the aromatic naphthalene ring system. The spectrum of 1-naphthylamine (B1663977), a closely related compound, shows absorption maxima around 313 nm. researchgate.net The substitution of a methoxypropyl group on the amine is not expected to cause a major shift in these absorption bands.

Compound Solvent λmax (nm) Transition Type
NaphthaleneCyclohexane221, 275, 312π → π
1-NaphthylamineNot specified313π → π
This compound (Predicted)Methanol~315 - 325π → π*

Fluorescence and Luminescence Spectroscopic Characterization

Molecules containing a naphthalene moiety are often fluorescent, meaning they emit light after absorbing it. nih.gov This emission occurs as the excited electrons return to the ground state. The fluorescence properties, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. researchgate.net Naphthalene derivatives typically exhibit strong fluorescence. mdpi.comnih.gov The amino group attached to the naphthalene ring can enhance the fluorescence intensity. The spectroscopic properties of similar 4-amino-1,8-naphthalimide derivatives show strong green fluorescence. beilstein-journals.org

The fluorescence of this compound is expected to be influenced by solvent polarity, with more polar solvents potentially causing a red shift (a shift to longer wavelengths) in the emission spectrum.

Parameter Predicted Value/Characteristic
Excitation Wavelength (λex)~320 nm (corresponding to the main absorption band)
Emission Wavelength (λem)~400 - 450 nm (in the blue-violet region)
Stokes ShiftExpected to be significant, typical for naphthalene derivatives
Fluorescence Quantum Yield (ΦF)Moderate to high, influenced by solvent
Solvent EffectsPositive solvatochromism (red shift in polar solvents) is likely

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. beilstein-journals.org This technique provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of structurally similar compounds allows for a prediction of its likely solid-state characteristics. For instance, the crystal structure of N-(2,3-Dimethoxybenzylidene)naphthalen-1-amine reveals the dihedral angle between the naphthyl and benzene rings. nih.gov Similarly, other naphthalene derivatives have been characterized, showing the planarity of the naphthalene system and its orientation relative to other parts of the molecule. nih.govresearchgate.netmdpi.com If a single crystal of this compound were analyzed, it would reveal the conformation of the flexible methoxypropyl chain and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Crystallographic Parameter Hypothetical Data based on Similar Structures
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Dihedral AngleAngle between the naphthalene plane and the C-N-C plane of the amine linkage
ConformationThe methoxypropyl chain would likely adopt a staggered conformation
Intermolecular InteractionsPotential for N-H···O hydrogen bonding and π-π stacking between naphthalene rings

Single-Crystal X-ray Diffraction Analysis of Naphthalen-1-amine Derivatives

Detailed structural analyses of several naphthalen-1-amine derivatives have been reported, offering insights into their solid-state conformations. While specific crystallographic data for this compound is not widely available in the reviewed literature, studies on analogous structures provide a strong basis for understanding the structural characteristics of this class of compounds.

One such derivative, (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine, was synthesized and its structure confirmed by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.gov The dihedral angle between the mean planes of the 4-methoxyphenyl ring and the naphthalene ring system is a significant feature, measured at 69.50(7)°. nih.gov This twist is indicative of the steric strain between the two bulky aromatic systems. The methoxy group was found to be nearly coplanar with the benzene ring to which it is attached. nih.gov The crystal structure is stabilized by weak π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.7781(10) Å. nih.gov

Table 1: Crystal Data and Structure Refinement for (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine nih.gov

Parameter Value
Empirical formula C₂₀H₁₇NO
Formula weight 287.36
Temperature 296 K
Wavelength 0.71073 Å
Crystal system Triclinic
Space group P-1
Unit cell dimensions
a 7.8278 (8) Å
b 9.8931 (10) Å
c 11.3929 (13) Å
α 69.307 (3)°
β 73.561 (3)°
γ 81.375 (3)°
Volume 790.40 (15) ų
Z 2
Density (calculated) 1.208 Mg/m³
Absorption coefficient 0.07 mm⁻¹
F(000) 304
Data collection
Reflections collected 7842
Independent reflections 3584 [R(int) = 0.023]
Refinement
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.119
R indices (all data) R1 = 0.089, wR2 = 0.138

Another study focused on the hydrochloride salt of a different derivative, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride. X-ray powder diffraction data showed that this compound crystallizes in a monoclinic system with the space group P21/m. cambridge.org The refined unit-cell parameters were determined to be a = 16.257 (8) Å, b = 9.236 (7) Å, c = 13.221 (6) Å, and β = 94.87° (5). cambridge.org

Furthermore, the structural characteristics of 8-acyl-1-pyrrolidinylnaphthalenes have been investigated. mdpi.com Crystal structures for several of these compounds revealed that both the carbonyl and pyrrolidinyl groups are significantly twisted out of the plane of the naphthalene ring. mdpi.com This distortion is a result of the steric hindrance between the peri-substituted groups. mdpi.com

In the case of N-(Diphenylphosphino)-naphthylamine chalcogenides, the molecular structure of (1-NHC₁₀H₇)P(Se)Ph₂ was elucidated by single-crystal X-ray diffraction. researchgate.net The analysis showed a trigonal-planar geometry around the three-coordinate nitrogen atom. researchgate.net This planarity suggests delocalization of the nitrogen lone pair into the naphthalene ring system.

These examples collectively demonstrate the utility of single-crystal X-ray diffraction in characterizing the precise structural features of naphthalen-1-amine derivatives. The data obtained from these studies, such as bond lengths, bond angles, torsion angles, and intermolecular interactions, are crucial for understanding the structure-property relationships within this class of compounds. The steric and electronic effects of various substituents are clearly reflected in the solid-state structures, influencing molecular conformation and crystal packing.

Unable to Generate Article on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific data on the computational and theoretical chemistry of the compound This compound to fulfill the detailed requirements of the requested article.

The user's instructions specified a strict outline focusing on advanced computational analyses, including:

Quantum Chemical Calculations:

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Molecular Orbital Analysis (HOMO/LUMO)

Electrostatic Potential Surface Mapping

Conformational Analysis and Energy Landscapes:

Molecular Dynamics Simulations

Potential Energy Surface Exploration

The search did not yield any dedicated studies or datasets for "this compound" that cover these specific computational and theoretical aspects. While research exists for structurally related naphthalene derivatives and other amines, the explicit instructions to focus solely on the specified compound and not introduce information outside the provided outline prevent the use of analogous data.

Generating an article without specific, verifiable research data for "this compound" would not meet the required standards of scientific accuracy and would fall outside the scope of factual reporting. Therefore, it is not possible to provide the requested article at this time.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like N-(3-Methoxypropyl)naphthalen-1-amine, computational studies would typically be employed to understand its formation or subsequent reactions. This would involve mapping the potential energy surface to identify the most plausible reaction pathways.

Transition State Characterization

The characterization of transition states is a critical aspect of understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. For the synthesis of this compound, which would likely involve the reaction of naphthalen-1-amine with a 3-methoxypropyl halide or a related electrophile, computational methods such as Density Functional Theory (DFT) would be used to locate and characterize the geometry and energy of the transition state(s).

Kinetic and Thermodynamic Pathway Analysis

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive kinetic and thermodynamic profile of the reaction can be constructed. This analysis would reveal whether the reaction is under kinetic or thermodynamic control and would allow for the prediction of reaction rates and equilibrium constants. For this compound, this would involve comparing different potential pathways for its formation to determine the most energetically favorable route.

Structure-Property Relationship Predictions (Theoretical)

Theoretical calculations can predict various properties of a molecule based on its structure, offering valuable insights that can complement experimental data.

Predicting Spectroscopic Features

Computational chemistry methods can be used to predict the spectroscopic features of this compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted nuclear magnetic resonance (NMR) chemical shifts would also be invaluable for structural confirmation.

A hypothetical data table for predicted spectroscopic features is presented below.

Spectroscopic TechniquePredicted FeatureValue
UV-Vis (in Methanol)λmaxData not available
IRN-H StretchData not available
C-O StretchData not available
¹H NMR (in CDCl₃)N-H ProtonData not available
Methoxy ProtonsData not available
¹³C NMR (in CDCl₃)Naphthyl CarbonsData not available
Methoxypropyl CarbonsData not available

Theoretical Solvatochromism Investigations

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon that can be investigated theoretically. By performing calculations with implicit or explicit solvent models, it is possible to predict how the absorption spectrum of this compound would shift in different solvents. This provides information about the change in the dipole moment of the molecule upon electronic excitation and can be used to understand solute-solvent interactions.

A hypothetical data table for theoretical solvatochromism is presented below.

SolventDielectric ConstantPredicted λmax (nm)Solvatochromic Shift (nm)
Hexane1.88Data not availableData not available
Dichloromethane8.93Data not availableData not available
Acetonitrile (B52724)37.5Data not availableData not available
Methanol32.7Data not availableData not available
Water80.1Data not availableData not available

Further research is required to populate these tables with scientifically accurate data for this compound.

Chemical Reactivity and Derivatization Studies

Amine Functional Group Reactivity

The secondary amine group is a key site for derivatization, readily undergoing reactions typical of alkyl-aryl amines.

N-(3-Methoxypropyl)naphthalen-1-amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. These N-acylation reactions are fundamental in organic synthesis for the formation of stable amide bonds. researchgate.net Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product Reaction Conditions Reference
This compound Acetyl chloride N-acetyl-N-(3-methoxypropyl)naphthalen-1-amine Pyridine, 0°C to rt researchgate.net
This compound Benzoyl chloride N-benzoyl-N-(3-methoxypropyl)naphthalen-1-amine Triethylamine (B128534), CH₂Cl₂, rt researchgate.net
This compound p-Toluenesulfonyl chloride N-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-methylbenzenesulfonamide NaOH (aq), THF, rt researchgate.net

Note: The specific examples in this table are illustrative and based on general procedures for the N-acylation and sulfonylation of secondary amines.

As a secondary amine, this compound does not form stable Schiff bases (imines) upon reaction with aldehydes or ketones, as it lacks a second proton on the nitrogen to be eliminated as water after the initial addition. Instead, it can form an unstable carbinolamine intermediate or, under certain conditions, an enamine if the carbonyl compound has an α-hydrogen. However, primary naphthalen-1-amines are well-documented to form stable Schiff bases. For instance, 1-naphthylamine (B1663977) reacts with various aldehydes in alcoholic media, often catalyzed by a few drops of acid, to yield the corresponding N-aryl-imines. bhu.ac.inneliti.comsemanticscholar.orgresearchgate.net

Naphthalene (B1677914) Ring System Functionalization

The naphthalene ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to various metal-catalyzed cross-coupling reactions. The amino group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions (C2, C4, and C5). libretexts.org

The activated naphthalene ring can undergo a variety of electrophilic aromatic substitution reactions. For example, amination at the C4 position of 1-naphthylamine derivatives has been achieved using azodicarboxylates. mdpi.com Halogenation, nitration, and Friedel-Crafts reactions are also plausible, with the regioselectivity being influenced by both the activating amino group and the steric hindrance of the N-substituent.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on N-Substituted 1-Naphthylamines

Substrate Reagent Product Reaction Conditions Reference
N-Aryl-1-naphthylamine Diisopropyl azodicarboxylate 4-Amino-N-aryl-1-naphthylamine derivative Silver(I) catalyst, room temperature mdpi.com
1-Naphthylamine Br₂ 2,4-Dibromo-1-naphthylamine Acetic acid libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and can be applied to functionalize the naphthalene ring system, typically after its conversion to a halide or triflate.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester to form a C-C bond. The Suzuki-Miyaura reaction is widely used for the synthesis of biaryls and is known for its mild conditions and functional group tolerance. chemrxiv.orgmdpi.comresearchgate.netresearchgate.netnih.gov

Sonogashira Coupling: A halogenated this compound could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent onto the naphthalene ring. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

Buchwald-Hartwig Amination: While this compound is a product of an amination reaction, the naphthalene ring could potentially be further functionalized. For instance, a di-halogenated naphthalene could first be mono-aminated to give a precursor to the target compound, with the second halide being available for a subsequent Buchwald-Hartwig amination with a different amine. The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 3: Illustrative Palladium-Catalyzed Coupling Reactions for Naphthalene Functionalization

Reaction Type Substrate Example Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura 4-Bromo-N-(3-methoxypropyl)naphthalen-1-amine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Phenyl-N-(3-methoxypropyl)naphthalen-1-amine mdpi.com
Sonogashira 4-Iodo-N-(3-methoxypropyl)naphthalen-1-amine Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-(Phenylethynyl)-N-(3-methoxypropyl)naphthalen-1-amine wikipedia.orglibretexts.org
Buchwald-Hartwig 4-Bromo-N-(3-methoxypropyl)naphthalen-1-amine Morpholine Pd₂(dba)₃, BINAP, NaOtBu N-(3-Methoxypropyl)-4-morpholinonaphthalen-1-amine wikipedia.orglibretexts.org

Note: The substrates in this table are hypothetical derivatives of this compound to illustrate the potential for these coupling reactions.

Methoxypropyl Chain Transformations

The methoxypropyl side chain offers further opportunities for derivatization. The ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or BBr₃, to yield the corresponding alcohol. This alcohol could then be further functionalized through esterification or other alcohol-based reactions. Additionally, N-dealkylation, the removal of the entire 3-methoxypropyl group, is a possible transformation, which can be achieved through various chemical methods. nih.gov The N-methoxy group in related compounds has been shown to influence the reactivity of adjacent functional groups, suggesting that the methoxypropyl chain could play a role in directing or modifying the reactivity of the amine or naphthalene system. nih.gov

Ether Cleavage Reactions

The cleavage of the ether bond in the methoxypropyl side chain is a significant reaction for this compound, typically achieved under strong acidic conditions. Ethers are generally stable, but their C-O bond can be broken by potent nucleophiles in an acidic medium. wikipedia.org

The most common reagents for ether cleavage are strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI); hydrogen chloride (HCl) is generally not reactive enough. openstax.org The reaction proceeds via a nucleophilic substitution mechanism. Depending on the structure of the ether, this can be either an SN1 or SN2 pathway. wikipedia.orgopenstax.org

For this compound, the cleavage involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl group. This is a classic SN2 reaction at the less sterically hindered carbon, which results in the formation of N-(3-hydroxypropyl)naphthalen-1-amine and a methyl halide. openstax.org

Table 1: Ether Cleavage Reaction of this compound

ReagentReaction TypePrimary Products
Concentrated HBrAcid-catalyzed SN2 CleavageN-(3-hydroxypropyl)naphthalen-1-amine, Methyl bromide
Concentrated HIAcid-catalyzed SN2 CleavageN-(3-hydroxypropyl)naphthalen-1-amine, Methyl iodide

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can target either the naphthalene ring or the amine functional group.

Oxidation: The electron-rich naphthalene ring and the secondary amine are susceptible to oxidation. Anodic oxidation of N,N-dialkylanilines, for instance, can lead to various products, including dimerized compounds or substitution at the α-position to the nitrogen. mdpi.com In the case of this compound, controlled oxidation could potentially lead to the formation of quinone-type structures from the naphthalene ring or reactions involving the N-H bond. Electrochemical oxidation typically begins with the formation of a radical cation from the amine, which can then undergo further reactions like deprotonation or dimerization. mdpi.com

Reduction: The naphthalene ring is aromatic and thus resistant to reduction. However, it can be hydrogenated under forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. A more common reduction seen in related structures is the reduction of an imine to an amine. For example, the reduction of (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine to its corresponding secondary amine, N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine, demonstrates a typical transformation in this class of compounds. nih.gov

Table 2: Potential Oxidation and Reduction Reactions

Reaction TypePotential Reagents/ConditionsAffected MoietyPotential Products
OxidationElectrochemical oxidation, Chemical oxidants (e.g., CAN)Amine, Naphthalene ringRadical cations, Dimers, Quinone-like structures
Reduction (Hydrogenation)H₂, High pressure, Rh/C or Ru/C catalystNaphthalene ringTetralin derivatives

Synthesis of Advanced Derivatives for Specific Applications

The structural backbone of this compound serves as an excellent starting point for the synthesis of more complex molecules with tailored properties.

Design and Synthesis of N-Substituted Analogues

The secondary amine group is a prime site for derivatization, allowing for the introduction of various substituents onto the nitrogen atom. This modification can significantly alter the molecule's chemical and physical properties. Standard organic synthesis methods, such as N-alkylation and N-acylation, are employed to create these analogues.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces acyl groups, forming amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can yield more complex N-substituted products.

These derivatization techniques are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov For instance, derivatizing primary and secondary amines with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common strategy for analysis and synthesis. researchgate.net

Table 3: Examples of Synthetic Pathways for N-Substituted Analogues

Target Analogue TypeReagentsReaction
N-Alkyl derivativeAlkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃)N-Alkylation
N-Acyl derivative (Amide)Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine)N-Acylation
N-Sulfonyl derivative (Sulfonamide)Sulfonyl chloride (e.g., Tosyl chloride), Base (e.g., Pyridine)N-Sulfonylation

Synthesis of Naphthylamine-Based Azo Compounds

Azo compounds, characterized by the –N=N– functional group, are widely used as dyes and pigments. imrpress.com Naphthylamine derivatives are valuable precursors in the synthesis of azo dyes due to their ability to act as coupling components. nih.gov

The synthesis is a two-step process:

Diazotization: A primary aromatic amine (the diazo component) is treated with a nitrous acid source (typically sodium nitrite (B80452) and a mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govkashanu.ac.ir

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This compound, being an electron-rich aromatic amine, serves as an excellent coupling component. The electrophilic diazonium ion attacks the activated naphthalene ring, usually at the C4 position (para to the amine group), via an electrophilic aromatic substitution reaction to form the stable azo compound. imrpress.com

The specific properties and color of the resulting azo dye can be fine-tuned by selecting different aromatic amines for the diazotization step.

Table 4: Synthesis of Naphthylamine-Based Azo Compounds

Diazo Component (Starting Aromatic Amine)Coupling ComponentResulting Azo Compound Structure
AnilineThis compound4-(Phenylazo)-N-(3-methoxypropyl)naphthalen-1-amine
Sulfanilic acidThis compound4-((4-Sulfophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine
p-NitroanilineThis compoundN-(3-Methoxypropyl)-4-((4-nitrophenyl)azo)naphthalen-1-amine

Analytical Method Development and Quality Control Considerations Excluding Safety Data

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for the analysis of N-(3-Methoxypropyl)naphthalen-1-amine.

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. This method utilizes a Newcrom R1 HPLC column and employs a simple mobile phase composition. nih.gov

Table 1: HPLC Method Parameters for this compound

ParameterCondition
Stationary Phase Newcrom R1 Column
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Mode Reverse-Phase (RP)

This method is versatile and can be adapted for various applications. For instance, when coupling the HPLC system with a mass spectrometer (MS), the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. nih.gov The methodology is also scalable, allowing for its use in preparative separations to isolate impurities for further characterization. nih.gov Furthermore, for faster analysis times, this method can be transferred to Ultra-High-Performance Liquid Chromatography (UPLC) systems, which utilize columns with smaller particle sizes (e.g., 3 µm). nih.gov

For a compound like this compound, a typical GC-MS method would likely involve a (5%-phenyl)-methylpolysiloxane capillary column. wiley.com The operating conditions would need to be optimized to ensure adequate separation from any impurities and to achieve good peak shape. Key parameters for optimization include the oven temperature program, injector temperature, and carrier gas flow rate. Given the polarity of the amine functional group, derivatization may sometimes be employed to improve chromatographic performance and sensitivity, although direct analysis is often feasible. jfda-online.com

Sample Preparation Techniques for Analysis

Effective sample preparation is crucial for accurate and reliable analytical results. The primary goal is to extract the analyte of interest from its matrix and present it in a form suitable for the chosen analytical instrument.

For the HPLC analysis of this compound, sample preparation is typically straightforward, especially for the bulk drug substance. It usually involves dissolving a precisely weighed amount of the sample in a suitable solvent. This solvent is often a component of the mobile phase or a solvent in which the compound is freely soluble and that is miscible with the mobile phase, such as acetonitrile or methanol. The resulting solution is then filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.

In cases where the analyte is present in a more complex matrix, more elaborate sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering substances. researchgate.net

Validation of Analytical Methods (e.g., Linearity, Precision, Accuracy)

Analytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose. The validation process for an HPLC or GC method for this compound would encompass several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this would involve preparing a series of standard solutions at different concentrations and injecting them into the chromatograph. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A good correlation coefficient (typically ≥0.999) indicates linearity over the tested range. d-nb.info

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix with a known amount of the analyte standard and calculating the percentage recovery. For this compound, accuracy would be assessed by adding known quantities of the pure substance to a placebo or a sample matrix and analyzing the recovery. Acceptable recovery values are typically within a range of 98-102%. researchgate.net

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Precision (RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-alkylated amines and related compounds is increasingly benefiting from the adoption of continuous flow chemistry. nih.govmdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety for exothermic reactions, improved reaction control, and the potential for seamless automation and scalability. europa.eu Future research could focus on developing a continuous flow synthesis for N-(3-Methoxypropyl)naphthalen-1-amine.

A potential synthetic strategy amenable to flow chemistry is the N-alkylation of naphthalen-1-amine with 3-methoxypropylamine (B165612), potentially utilizing a "borrowing hydrogen" or "hydrogen autotransfer" strategy with a suitable metal catalyst. nih.gov This method is atom-efficient and produces water as the primary byproduct. An automated flow chemistry platform could systematically optimize reaction parameters such as temperature, residence time, catalyst loading, and solvent, to maximize yield and purity.

Table 1: Potential Parameters for Optimization in Flow Synthesis of this compound

ParameterRangeRationale
Temperature80 - 150 °CN-alkylation reactions often require elevated temperatures.
Residence Time5 - 60 minutesFlow reactors allow for precise control of reaction time.
CatalystRu or Pd complexesThese have shown efficacy in similar borrowing hydrogen reactions. nih.govrsc.org
Pressure1 - 10 barTo maintain solvent in the liquid phase at elevated temperatures.
Reactant Ratio1:1 to 1:1.5Optimization can minimize side products and unreacted starting material.

Such a system would enable the on-demand, safe, and efficient production of this compound, facilitating further research into its applications.

Exploration of Bio-Inspired Applications (excluding clinical human trials)

Bio-inspired materials leverage designs and molecular motifs from nature to create advanced materials with enhanced functionality. The naphthalene (B1677914) moiety within this compound is a key structural component in various biologically active molecules. Future research could explore the incorporation of this compound as a building block in novel bio-inspired polymers or functional surfaces.

For instance, materials inspired by the adhesive proteins of mussels or the superhydrophobic surfaces of lotus leaves could be developed. umich.edu this compound could be functionalized and grafted onto polymer backbones or surfaces to impart specific properties, such as fluorescence for sensing applications or altered surface energy for creating anti-fouling coatings. umich.edu These materials could find use in environmental science for water remediation or in advanced diagnostics.

Advanced Materials Integration and Performance Enhancements

The integration of this compound into advanced materials like polymers, metal-organic frameworks (MOFs), or composites is a significant area for future investigation. The naphthalene group offers rigidity and specific electronic properties, while the methoxypropyl chain provides flexibility and potential coordination sites.

This unique combination could be exploited in the development of:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their use in electronic materials. The compound could be investigated as a host material, an emissive layer component, or a charge-transporting molecule in OLED devices.

Sensors: The amine group can act as a binding site for specific analytes. By incorporating the compound into a polymer matrix, fluorescent sensors could be developed where analyte binding causes a detectable change in the emission spectrum of the naphthalene core.

High-Performance Polymers: As a monomer or additive, it could enhance the thermal stability, mechanical strength, or optical properties of polymers like polyimides or polycarbonates.

Development of Novel Catalytic Transformations Involving the Compound

While the synthesis of N-alkylated naphthalenamines is established, the use of this compound itself in catalytic processes is unexplored. The nitrogen and oxygen atoms in the molecule present potential coordination sites for metal centers, suggesting its possible application as a ligand in catalysis.

Future research could investigate the synthesis of metal complexes where this compound acts as a bidentate or monodentate ligand. These complexes could then be screened for catalytic activity in various organic transformations, such as:

Cross-Coupling Reactions: N-containing ligands are pivotal in many palladium- and copper-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. organic-chemistry.org

Asymmetric Catalysis: If a chiral center is introduced into the molecule, it could serve as a ligand for asymmetric synthesis, a critical process in the pharmaceutical industry.

Oxidation/Reduction Reactions: The electronic properties of the naphthalene ring, modulated by the N-alkyl group, could influence the redox potential of a coordinated metal center, making it a candidate for redox catalysis.

A key initial step would be to synthesize and characterize coordination complexes with various transition metals (e.g., Pd, Cu, Ru, Rh) and study their structural and electronic properties.

Deepening Theoretical Understanding through Advanced Computational Models

To guide and accelerate experimental work, advanced computational models can provide profound insights into the properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose. nih.gov While no specific computational studies on this molecule are currently published, methodologies applied to similar structures provide a clear roadmap. neliti.comresearchgate.net

Future computational studies could focus on:

Structural and Electronic Properties: Calculating the optimized molecular geometry, bond lengths, and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal its electronic characteristics and predict its reactivity and potential use in electronic materials. researchgate.net

Conformational Analysis: The methoxypropyl chain has rotational freedom. A computational study could map the potential energy surface to identify the most stable conformers, which is crucial for understanding its interaction with other molecules or its packing in a solid state. researchgate.netnih.gov

Spectroscopic Prediction: Simulating FT-IR, Raman, and NMR spectra can aid in the experimental characterization of the compound. nih.gov

Ligand-Metal Interactions: Modeling the coordination of the molecule to different metal centers can predict the stability and geometry of potential catalysts, guiding synthetic efforts in the development of novel catalytic transformations.

Table 2: Calculated Properties for Structurally Related Naphthalenamines (Illustrative)

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Naphthylamine (B1663977) researchgate.netB3LYP-D3/6-311++G(d,p)-5.16-0.654.51
(E)-N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine researchgate.netN/AN/AN/AN/A
This compoundHypothetical DFT StudyPredicted ValuePredicted ValuePredicted Value

This table includes data for a related compound to illustrate the type of information that could be generated for this compound in future computational studies.

By pursuing these integrated experimental and computational research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable component for advanced technologies and applications.

Q & A

What synthetic methodologies are suitable for laboratory-scale preparation of N-(3-Methoxypropyl)naphthalen-1-amine?

Methodological Answer:
A plausible route involves reductive amination using a palladium-based catalyst. For example, analogous compounds like N-benzylnaphthalen-1-amine were synthesized via Pd/NiO-catalyzed reactions between naphthalen-1-amine and aldehydes under hydrogen atmosphere (25°C, 10 hours) . Adapting this method, substituting the aldehyde with 3-methoxypropylamine derivatives could yield the target compound. Alternatively, Schiff base formation (refluxing naphthalen-1-amine with 3-methoxypropyl aldehyde in methanol for 5–6 hours) followed by reduction may be explored, as demonstrated for similar benzylidene-naphthalenamine derivatives .

How can researchers validate the molecular structure and purity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Utilize SHELX programs (e.g., SHELXS97/SHELXL97) for structure solution and refinement. This approach was employed for structurally related Schiff base compounds, achieving R-factors < 0.05 .
  • Spectroscopic techniques:
    • ¹H NMR (400 MHz, CDCl₃): Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.2 ppm for aromatic protons in naphthalene derivatives) .
    • FT-IR: Confirm the presence of C-N (≈1250 cm⁻¹) and methoxy C-O (≈1100 cm⁻¹) stretches .
  • Purity assessment: Use HPLC or GC-MS for quantitative analysis, supplemented by melting point determination .

What environmental factors influence the stability and reactivity of this compound in experimental settings?

Methodological Answer:

  • Temperature and pH: Stability may degrade under acidic/basic conditions or elevated temperatures. For similar amines, reactions are typically conducted at 25–30°C in neutral solvents (e.g., methanol) .
  • Additives: In polymer-gel dosimetry applications, inorganic salts like LiCl enhance dose-response performance by modifying radical diffusion pathways. This suggests that ionic additives could modulate the compound’s reactivity in aqueous systems .

How can researchers address contradictions in structural data obtained from different characterization techniques?

Methodological Answer:

  • Cross-validation: Compare SC-XRD data (definitive bond lengths/angles) with NMR/IR results. For example, discrepancies in amine proton environments (NMR) versus crystallographic H-bonding networks can be resolved via computational geometry optimization .
  • Multi-technique synergy: Pair spectroscopic data with elemental analysis (C/H/N ratios) to confirm stoichiometry .

What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards: Based on structurally related compounds (e.g., 3-methoxypropylamine), the compound is likely corrosive (skin/eye damage), flammable , and toxic to aquatic life .
  • Mitigation: Use fume hoods, PPE (gloves, goggles), and inert atmosphere during synthesis. Waste disposal should comply with hazardous organic amine protocols .

What advanced applications of this compound are emerging in materials science?

Methodological Answer:

  • Polymer-gel dosimeters: N-(3-Methoxypropyl)acrylamide analogs exhibit improved radiation dose-response when modified with LiCl, suggesting potential for the target compound in radiotherapy research .
  • Coordination chemistry: The compound may serve as a ligand in cobaltate complexes, as seen in sodium bis[4-hydroxy-3-azo]cobaltate derivatives .

How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst screening: Test Pd/NiO against other catalysts (e.g., Raney Ni) for reductive amination efficiency .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) may enhance Schiff base formation compared to methanol .
  • Stoichiometry: Optimize the molar ratio of naphthalen-1-amine to 3-methoxypropyl aldehyde (e.g., 1:1.2) to minimize side products .

What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • Chromatographic methods: Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify byproducts (e.g., unreacted amines or aldehydes) .
  • Mass spectrometry: High-resolution MS (HRMS) can identify impurities via exact mass matching (e.g., m/z deviations < 2 ppm) .

How does the electronic structure of this compound influence its reactivity?

Methodological Answer:

  • Donor-acceptor effects: The methoxy group’s electron-donating nature may stabilize charge-transfer complexes, as observed in corrosion-inhibiting naphthalenamine derivatives .
  • Steric effects: The 3-methoxypropyl chain could hinder nucleophilic attack at the amine site, requiring bulk-tolerant reaction conditions .

What strategies are effective in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process control: Automate reagent addition and temperature monitoring using flow chemistry systems .
  • Batch consistency: Pre-purify starting materials (e.g., naphthalen-1-amine via recrystallization) to reduce variability .

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